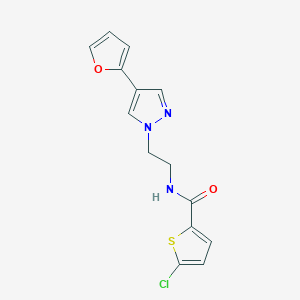

![molecular formula C9H8BF3O2 B3004619 反式-2-[4-(三氟甲基)苯基]乙烯基硼酸 CAS No. 352525-91-8](/img/structure/B3004619.png)

反式-2-[4-(三氟甲基)苯基]乙烯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

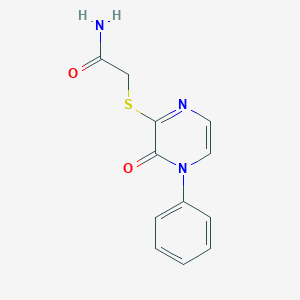

Trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid is a compound that is part of a broader class of organoboron compounds which are widely used in organic synthesis, particularly in Suzuki coupling reactions. These compounds are characterized by the presence of a boronic acid functional group attached to a vinyl moiety, which in this case is further substituted with a trifluoromethyl group on the phenyl ring.

Synthesis Analysis

The synthesis of related trifluoromethylated phenylboronic acids often involves the use of boronic esters as intermediates. For example, trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester was synthesized from vinylboronic acid MIDA ester and (trifluoromethyl)diazomethane, indicating that similar strategies could be employed for the synthesis of trans-2-[4-(trifluoromethyl)phenyl]vinylboronic acid . Additionally, the reaction of vinylboronic acids with hypervalent phenyliodanes in the presence of BF3-Et2O has been shown to yield vinyl(phenyl)iodonium tetrafluoroborates with retention of configuration, which could be a potential step in the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of boronic acids is influenced by the substituents on the phenyl ring. For instance, the introduction of electron-withdrawing groups such as trifluoromethyl groups can affect the acidity and reactivity of the boronic acid. The molecular and crystal structures of similar compounds, such as (trifluoromethoxy)phenylboronic acids, have been determined by single-crystal XRD methods, revealing the presence of hydrogen-bonded dimers in the solid state . This suggests that the molecular structure of trans-2-[4-(trifluoromethyl)phenyl]vinylboronic acid would also exhibit interesting features worthy of XRD analysis.

Chemical Reactions Analysis

Boronic acids are known for their ability to undergo Suzuki coupling reactions. The trans-2-(trifluoromethyl)cyclopropylboronic acid MIDA ester, for example, has been used in Suzuki reactions with various aryl or heteroaryl coupling partners to yield corresponding products . Additionally, catalytic trifluoromethylation of vinylboronic acids has been achieved using triflate compounds, which could be relevant for modifying the vinyl group in trans-2-[4-(trifluoromethyl)phenyl]vinylboronic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are significantly influenced by their substituents. The acidity of boronic acids can be evaluated by spectrophotometric and potentiometric titrations, and the presence of trifluoromethyl groups is known to affect this property . The ortho-substituent on phenylboronic acids has been found to play a crucial role in catalytic reactions, such as the dehydrative condensation between carboxylic acids and amines, by preventing the coordination of amines to the boron atom . This suggests that the physical and chemical properties of trans-2-[4-(trifluoromethyl)phenyl]vinylboronic acid would be unique and could be tailored for specific catalytic applications.

科学研究应用

合成应用

反式-2-(三氟甲基)环丙烷的合成

该化合物用于铃木反应中合成反式-2-(三氟甲基)环丙基硼酸衍生物。这些反应涉及各种芳基或杂芳基偶联伙伴,以中等至优异的产率产生环丙基产物 (Duncton 和 Singh,2013)。

铃木型均偶联反应

该化合物有助于催化铃木型均偶联反应,其反应速率受碱的存在影响,碱与底物分子协同作用 (Elias 等,2017)。

脱水缩合催化剂

它在羧酸和胺之间的脱水酰胺化反应中充当催化剂,特别是在 α-二肽合成中。硼酸的邻位取代基在加速酰胺化中起着至关重要的作用 (Wang、Lu 和 Ishihara,2018)。

聚合物和材料科学

聚(苯乙烯基)的合成

该化合物参与聚(苯乙烯基)(PPV)的合成,在该过程中它经历光致不溶和异构化,从而影响材料的性能 (Wakioka,2009)。

乙烯基硼酸酯的生产

它用于合成乙烯基硼酸酯,这对于各种材料科学应用至关重要。该合成涉及烯烃的脱氢硼化,而不会通过氢化消耗一半的烯烃底物 (Coapes 等,2003)。

化学中的机理研究

催化循环的研究

该化合物用于计算研究中以了解交叉偶联反应的催化循环。这些研究有助于理解催化中的氧化加成、异构化和转金属化等不同阶段 (Braga、Ujaque 和 Maseras,2006)。

反应机理的调查

它在研究钯纳米立方体催化的反应机理中发挥作用,为理解催化过程的动力学做出了重大贡献 (Elias 等,2017)。

属性

IUPAC Name |

[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BF3O2/c11-9(12,13)8-3-1-7(2-4-8)5-6-10(14)15/h1-6,14-15H/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNQFBHQOPZKTI-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B3004538.png)

![5-(isopropylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004541.png)

![4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol](/img/structure/B3004545.png)

![2-ethyl-6-(4-methoxybenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3004546.png)

![2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3004548.png)

![N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3004549.png)

![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B3004552.png)

![2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride](/img/structure/B3004555.png)

![N-Methyl-N-[(1R,2S)-2-phenylcyclopropyl]oxirane-2-carboxamide](/img/structure/B3004557.png)